Methyl 3-(3-nitrobenzenesulfonamido)propanoate
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Overview
Description
Methyl 3-(3-nitrobenzenesulfonamido)propanoate: is a chemical compound with the molecular formula C10H12N2O6S . It is a derivative of benzenesulfonamide and is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzenesulfonyl chloride and methyl 3-aminopropanoate .
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Catalysts: A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in a different compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include tin (Sn) and hydrochloric acid (HCl).
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various amides and sulfonamides.
Scientific Research Applications
Chemistry: Methyl 3-(3-nitrobenzenesulfonamido)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of biologically active compounds. Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(3-nitrobenzenesulfonamido)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
4-Methyl-3-nitrobenzenesulfonamide: Similar structure but lacks the propanoate group.
N-Methyl-3-nitrobenzenesulfonamide: Similar nitro group placement but different methyl group position.
Uniqueness: Methyl 3-(3-nitrobenzenesulfonamido)propanoate is unique due to its specific combination of functional groups, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
methyl 3-[(3-nitrophenyl)sulfonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O6S/c1-18-10(13)5-6-11-19(16,17)9-4-2-3-8(7-9)12(14)15/h2-4,7,11H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMATWZYCCUMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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